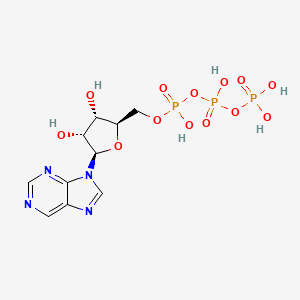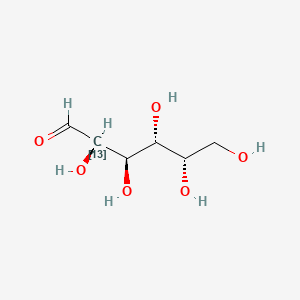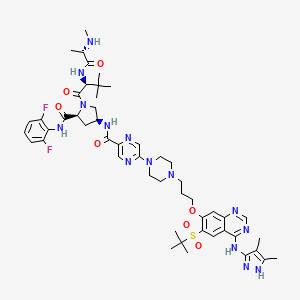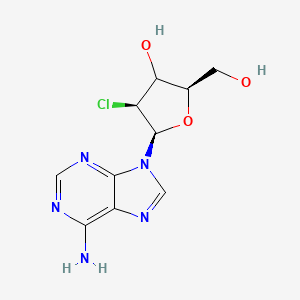
Purine riboside triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El trifosfato de purina ribósido es un compuesto que consiste en una base de purina unida a un azúcar ribosa esterificado con trifosfato en el azúcar . Este compuesto es significativo en varios procesos biológicos, incluida la síntesis de ácidos nucleicos y el metabolismo energético. Se parece mucho a la adenosina y desempeña un papel crucial en las funciones celulares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del trifosfato de purina ribósido implica la síntesis de bases de purina y su posterior unión a azúcares ribosa. Un método incluye el uso de enzimas recombinantes bacterianas como MBP-GARS, MBP-GARTF y 6H-PurL para producir intermediarios como GAR, FGAR y FGAMR a partir de ribosa-5-fosfato . Estos intermediarios se procesan posteriormente para formar trifosfato de purina ribósido.
Métodos de producción industrial: La producción industrial del trifosfato de purina ribósido a menudo implica cromatografía de intercambio iónico para la separación y purificación de nucleótidos, nucleósidos y bases de purina . Este método asegura la separación cuantitativa del compuesto deseado de otros constituyentes.
Análisis De Reacciones Químicas
Tipos de reacciones: El trifosfato de purina ribósido experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen cloroacetaldehído para la preparación de derivados de eteno de bases de purina . Las condiciones de reacción a menudo implican soluciones acuosas y temperaturas controladas para asegurar las transformaciones deseadas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de purina ribósido, como derivados de eteno y productos de ribosilación .
Aplicaciones Científicas De Investigación
El trifosfato de purina ribósido tiene numerosas aplicaciones en la investigación científica:
Mecanismo De Acción
El trifosfato de purina ribósido ejerce sus efectos inhibiendo la síntesis de ARN y ADN en diferentes células cancerosas . Se parece mucho a la adenosina e interfiere con la síntesis de ácidos nucleicos inhibiendo el metabolismo de las purinas . Esta inhibición interrumpe los procesos celulares necesarios para la proliferación de células cancerosas.
Compuestos similares:
Adenosina trifosfato (ATP): Un portador de energía clave en las células.
Guanosina trifosfato (GTP): Involucrado en la síntesis de proteínas y la transducción de señales.
Citidina trifosfato (CTP): Esencial para la biosíntesis de lípidos.
Singularidad: El trifosfato de purina ribósido es único debido a sus efectos inhibitorios específicos sobre la síntesis de ARN y ADN, lo que lo convierte en un compuesto valioso en la investigación del cáncer . A diferencia de otros nucleótidos, tiene un gran parecido con la adenosina, lo que le permite interferir eficazmente con el metabolismo de los ácidos nucleicos .
Comparación Con Compuestos Similares
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Essential for lipid biosynthesis.
Uniqueness: Purine riboside triphosphate is unique due to its specific inhibitory effects on RNA and DNA synthesis, making it a valuable compound in cancer research . Unlike other nucleotides, it has a strong resemblance to adenosine, which allows it to effectively interfere with nucleic acid metabolism .
Propiedades
Fórmula molecular |
C10H15N4O13P3 |
|---|---|
Peso molecular |
492.17 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
IZBXQTSTGHQGKL-FDDDBJFASA-N |
SMILES isomérico |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)



